molecular formula C17H16N2OS2 B2679768 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896352-67-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2679768
CAS No.: 896352-67-3
M. Wt: 328.45
InChI Key: CRERAWMSYAROME-UHFFFAOYSA-N
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Description

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 7, linked via an amide bond to a 2-(methylthio)benzoyl moiety. This structure combines electron-donating methyl and methylthio groups, which may enhance lipophilicity and influence biological activity.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-10-8-9-11(2)15-14(10)18-17(22-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRERAWMSYAROME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Core Heterocyclic Moieties

Compound Class Core Structure Key Substituents Biological Relevance
Target Compound Benzo[d]thiazole 4,7-dimethyl; 2-(methylthio)benzamide Potential enzyme inhibition
1,3,4-Thiadiazole-fused analogs Thiadiazole-Benzodioxine Iodine-mediated cyclization products α-Amylase/α-glucosidase inhibition
Triazole-thiones 1,2,4-Triazole Sulfonyl, difluorophenyl Antiparasitic/antimicrobial
Thiazole-amides Thiazole Chloro, difluorobenzamide PFOR enzyme inhibition

Key Observations :

  • Methyl and methylthio substituents enhance lipophilicity compared to halogenated (e.g., Cl, F) or sulfonyl groups in analogs .

Antidiabetic Potential (Inferred)

Thiadiazole-fused benzodioxine analogs () inhibit α-amylase/α-glucosidase, critical for diabetes management. The target compound’s methylthio group may enhance binding to these enzymes via hydrophobic interactions, though direct evidence is needed .

Antimicrobial and Enzyme Inhibition

highlights thiazole-amides as PFOR enzyme inhibitors, akin to nitazoxanide.

Physicochemical and Spectroscopic Properties

IR and NMR Signatures

  • IR : Expected C=O stretch at ~1660–1680 cm⁻¹ (amide) and C-S stretch at ~1240–1255 cm⁻¹ (methylthio), aligning with triazole-thiones .
  • NMR : Aromatic protons adjacent to methylthio groups may deshield (~7.5–8.0 ppm), while methyl groups on benzo[d]thiazole resonate upfield (~2.5 ppm) .

Lipophilicity and Solubility

Molecular Interactions and Docking (Hypothetical)

  • Hydrogen Bonding : The amide N-H may form interactions analogous to N1—H1⋯N2 in , stabilizing enzyme-inhibitor complexes .
  • Hydrophobic Interactions: 4,7-Dimethyl and methylthio groups could bind to non-polar enzyme pockets, a feature absent in polar sulfonyl or halogenated analogs .

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a benzothiazole core and methylthio substitution. These attributes may contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Methyl Group Introduction : Methyl groups are introduced via alkylation reactions using reagents like methyl iodide in the presence of a base.
  • Amide Coupling : The benzamide moiety is attached through an amide coupling reaction using carboxylic acid derivatives and amines, often facilitated by coupling reagents such as EDCI or DCC.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity.
  • Receptor Modulation : It can interact with cellular receptors, influencing various signaling pathways.
  • DNA Intercalation : The compound may insert itself between DNA base pairs, thereby affecting processes such as replication and transcription.

Biological Activity

Research indicates that benzothiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from benzothiazole have demonstrated significant cytotoxic effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some benzothiazole derivatives have been reported to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action—anticancer and anti-inflammatory—positions these compounds as promising candidates for therapeutic development.

Case Studies

  • Study on Antitumor Activity :
    • A study synthesized several novel benzothiazole derivatives and evaluated their effects on A431 and A549 cell lines using MTT assays. The active compound exhibited significant inhibition of cell proliferation at low micromolar concentrations and induced apoptosis .
  • Mechanistic Insights :
    • Further investigations revealed that the compound inhibited key signaling pathways (AKT and ERK) involved in cancer cell survival, suggesting a multifaceted approach to combating tumor growth .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives:

Compound NameBiological ActivityMechanism
BenzothiazoleAnticancer, anti-inflammatoryEnzyme inhibition, receptor modulation
2-AminobenzothiazoleAntibacterial, anticancerDNA intercalation
BenzamideVarious pharmacological propertiesEnzyme inhibition

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